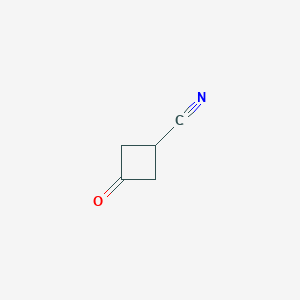
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in various fields of research and industry . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are diverse. For instance, aromatic amines, phenols, thiophenols, and alcohols can add to the double bond of this compound . Moreover, morpholine and piperidine add to the double bond when they are present in equivalent quantities, and the chlorine atom in the 2 position of the pyridine ring is also replaced when excess amine is present .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make it an important ingredient for the development of agrochemical and pharmaceutical compounds .Scientific Research Applications
Key Structural Motif in Agrochemicals
Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products . It is in the highest demand among all TFMP derivatives .
Production of Chlorpyrifos
2,3,5,6-tetrachloro pyridine (symtet) is a key advanced intermediate to produce Chlorpyrifos, an insecticide . Chlorpyrifos is widely used in agriculture to control pests that threaten a variety of crops .
Production of Triclopyr
Symtet is also used to produce Triclopyr, a herbicide . Triclopyr is effective against woody plants and is used in forest management and on rights-of-way and industrial sites .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives play a significant role in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest metabolism or neurological function .
Pharmacokinetics
The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Result of Action
Tfmp derivatives are known to exhibit significant biological activities in the agrochemical and pharmaceutical industries, suggesting they may have notable effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . .
Safety and Hazards
Future Directions
The demand for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .
properties
IUPAC Name |
2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXIQKLIHQOTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558240 |
Source


|
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
CAS RN |
122599-19-3 |
Source


|
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)


![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)






![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)

